molecular formula C20H17ClN2O3S B319050 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B319050
M. Wt: 400.9 g/mol
InChI Key: LCHPAQWXHBXSOB-UHFFFAOYSA-N
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Description

4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro group, a methylanilino group, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a chloro group is introduced to the benzamide core. The reaction conditions often involve the use of a non-chlorinated organic solvent and a temperature range of 20°C to 60°C .

Industrial Production Methods

Industrial production methods for this compound may involve advanced techniques such as palladium-catalyzed amination. This method is efficient for large-scale production and ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C20H17ClN2O3S/c1-23(18-5-3-2-4-6-18)27(25,26)19-13-11-17(12-14-19)22-20(24)15-7-9-16(21)10-8-15/h2-14H,1H3,(H,22,24)

InChI Key

LCHPAQWXHBXSOB-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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